molecular formula C19H20ClNO4S B2721723 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine CAS No. 866152-48-9

4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine

Cat. No. B2721723
M. Wt: 393.88
InChI Key: GQTDSLCAPMPKSA-UHFFFAOYSA-N
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Description

The description of a compound usually includes its IUPAC name, common names, and structural formula. It may also include the role or use of the compound in various industries or research.



Synthesis Analysis

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Molecular Structure Analysis

This involves studying the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This includes studying properties such as melting point, boiling point, solubility, density, molar mass, and spectral properties.


Scientific Research Applications

Synthesis Techniques

Research has shown various methods for synthesizing sulfonated tetrahydropyridine derivatives, which are relevant to the chemical structure of 4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine. One such method involves a radical reaction of 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates under mild conditions without the addition of catalysts or additives, yielding sulfonated tetrahydropyridine derivatives in moderate to good yields (An & Wu, 2017). Another approach is the oxidation of specific thiophene derivatives to produce sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, indicating a method to introduce sulfonyl groups into complex structures (Watanabe et al., 2010).

Chemical Reactions and Modifications

Further chemical modifications and reactions have been explored, such as the synthesis of novel dihydropyridine analogs with potential antioxidant properties. These analogs involve modifications at the 2-chlorophenyl segment, showing the versatility of pyridine derivatives in synthesizing compounds with potential biological activities (Sudhana & Pradeepkiran, 2019). The synthesis of substituted 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents further demonstrates the application of tetrahydropyridine derivatives in medicinal chemistry, where modifications on the pyridine ring can lead to compounds with significant biological activities (Redda & Gangapuram, 2007).

Applications in Material Science and Catalysis

Catalytic Applications

Tetrahydropyridine derivatives have been investigated for their potential use in catalytic applications. For instance, the synthesis and application of ionic liquid sulfonic acid functionalized pyridinium chloride as an efficient catalyst for solvent-free synthesis processes indicate the role of sulfonyl-substituted pyridines in green chemistry and catalysis (Moosavi-Zare et al., 2013).

Material Science and Polymer Applications

The development of highly refractive, transparent, and solution-processable polyamides based on sulfonyl-bridged diacid monomers, including chlorine side groups, highlights the utility of sulfonyl and chlorophenyl functionalities in creating advanced materials with desirable optical properties (Kiani et al., 2013).

Safety And Hazards

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Future Directions

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Please note that the availability of this information depends on the extent of research done on the compound. For a less studied compound, some of this information might not be available. It’s always a good idea to refer to scientific literature or databases for the most accurate and up-to-date information. If you have a specific compound that is well-studied and you want information about it, feel free to ask!


properties

IUPAC Name

4-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)sulfonyl-3,6-dihydro-2H-pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO4S/c1-24-17-7-8-18(25-2)19(13-17)26(22,23)21-11-9-15(10-12-21)14-3-5-16(20)6-4-14/h3-9,13H,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQTDSLCAPMPKSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(=CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine

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